molecular formula C16H28N4O8⋅H2O B554018 Tetraxetan CAS No. 60239-18-1

Tetraxetan

Cat. No. B554018
CAS RN: 60239-18-1
M. Wt: 404.42 g/mol
InChI Key: WDLRUFUQRNWCPK-UHFFFAOYSA-N
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Patent
US07666414B2

Procedure details

Briefly, ammonium acetate, (10 μL for each mCi of 111In) is added to a reaction vial containing 111In-chloride solution. Subsequently, the DOTA-J591 solution (30 mL or 0.24 mg for each mCi of 111In) is added to the reaction vial and the mixture is gently mixed and incubated at 37° C. for 20-30 min. An aliquot of the mixture is tested to determine labeling efficiency using ITLC (SG and 5 mM DTPA, pH 5). If the binding is optimal (>70%), the reaction is stopped by the addition of 10-40 mL of 5 mM DTPA.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
111In chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
DOTA-J591
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
25 (± 15) mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=[O:3])[CH3:2].[NH4+:5].[CH2:6]([N:17]([CH2:29][C:30]([OH:32])=[O:31])[CH2:18][CH2:19][N:20]([CH2:25][C:26](O)=O)[CH2:21][C:22]([OH:24])=[O:23])[CH2:7][N:8]([CH2:13][C:14](O)=O)[CH2:9][C:10]([OH:12])=[O:11]>>[CH2:26]1[N:5]([CH2:2][C:1]([OH:4])=[O:3])[CH2:14][CH2:13][N:8]([CH2:9][C:10]([OH:12])=[O:11])[CH2:7][CH2:6][N:17]([CH2:29][C:30]([OH:32])=[O:31])[CH2:18][CH2:19][N:20]([CH2:21][C:22]([OH:24])=[O:23])[CH2:25]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Two
Name
111In chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
DOTA-J591
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O
Step Five
Name
Quantity
25 (± 15) mL
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is gently mixed and incubated at 37° C. for 20-30 min
Duration
25 (± 5) min

Outcomes

Product
Name
Type
Smiles
C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.